molecular formula C10H9BrO2 B13322104 4-Bromo-2-cyclopropanecarbonylphenol

4-Bromo-2-cyclopropanecarbonylphenol

Cat. No.: B13322104
M. Wt: 241.08 g/mol
InChI Key: VVHOAXYVXSUMOU-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropanecarbonylphenol is an organic compound that features a bromine atom, a cyclopropane ring, and a phenol group. This compound is part of the broader class of bromophenols, which are known for their diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropanecarbonylphenol typically involves the bromination of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine. The reaction conditions often include the use of a solvent like acetic acid and a catalyst such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes the formation of intermediate compounds, followed by cyclopropanation and subsequent bromination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, cyclopropane derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-cyclopropanecarbonylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyclopropylphenol
  • 4-Bromo-2-cyclopropylphenol
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

4-Bromo-2-cyclopropanecarbonylphenol is unique due to the presence of both a cyclopropane ring and a bromine atom on the phenol structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and biological studies .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(5-bromo-2-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H9BrO2/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,12H,1-2H2

InChI Key

VVHOAXYVXSUMOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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